Ethyl 5-bromo-2-cyano-4-nitrobenzoate

Description

Systematic Nomenclature and CAS Registry Information

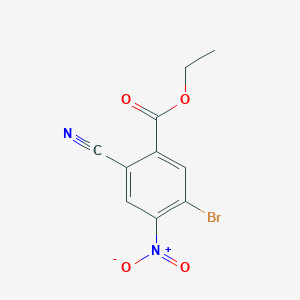

Ethyl 5-bromo-2-cyano-4-nitrobenzoate is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the benzene ring. The compound’s structure includes a bromine atom at position 5, a cyano group at position 2, and a nitro group at position 4, with an ethyl ester functional group at position 1. Its CAS Registry Number is 1805102-59-3 , though an alternate CAS number (87240-12-8 ) is occasionally referenced in older literature. Synonyms include This compound and 5-bromo-2-cyano-4-nitrobenzoic acid ethyl ester.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C$${10}$$H$${7}$$BrN$${2}$$O$${4}$$ , with a molecular weight of 299.08 g/mol . Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | O=C(OCC)C1=CC(Br)=C([N+]([O-])=O)C=C1C#N |

| InChI Key | OOAZFBBNRNHUQP-UHFFFAOYSA-N |

| Purity (Typical) | ≥95% |

The ethyl ester group contributes to the compound’s moderate polarity, while the nitro and cyano groups enhance its electrophilic character.

Crystallographic Data and Conformational Isomerism

While explicit crystallographic data for this compound are limited, structural analogs provide insights. The nitro (-NO$$_2$$) and cyano (-CN) groups adopt planar configurations due to resonance stabilization, while the ethyl ester group introduces rotational flexibility. Studies on related esters (e.g., ethyl benzoate) reveal rotational barriers of ~4.9–5.3 kcal/mol for the phenyl-carbonyl bond, suggesting similar conformational dynamics here.

Key structural features:

- Nitro group : Occupies the para position relative to the ester, minimizing steric clashes.

- Bromine : Positioned meta to the nitro group, contributing to electron withdrawal.

- Cyano group : Located ortho to the ester, stabilizing the planar aromatic system through conjugation.

Electron Distribution Patterns in the Aromatic System

The benzene ring exhibits pronounced electron deficiency due to the combined effects of three electron-withdrawing groups:

- Nitro group : Strong -I (inductive) and -M (mesomeric) effects, depleting electron density at positions 3 and 5.

- Cyano group : -I and -M effects, further reducing electron density at positions 1 and 3.

- Bromine : Moderate -I effect with minor +M resonance contribution, creating localized electron depletion at position 5.

Resonance Effects :

- The nitro group’s resonance forms delocalize negative charge into the ring, while the cyano group stabilizes adjacent positions via conjugation.

- Bromine’s polarizability mitigates electron withdrawal slightly, creating a unique electronic landscape for electrophilic substitution reactions.

Comparative Analysis of Positional Isomers

Positional isomers of this compound differ in substituent arrangement, leading to distinct physicochemical properties:

Electronic Impact :

- Nitro at position 4 (target compound) maximizes electron withdrawal from the ring’s para position, enhancing reactivity toward nucleophilic attack.

- Bromine at position 5 creates a steric shield, influencing regioselectivity in further functionalization reactions.

Properties

IUPAC Name |

ethyl 5-bromo-2-cyano-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-8(11)9(13(15)16)3-6(7)5-12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNLFXLVVXZQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C#N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of the Aromatic Ring

Objective: Introduce the nitro group at the 4-position of the benzoate core.

- Reactants: A suitable precursor, typically ethyl benzoate derivatives, with concentrated nitric acid.

- Conditions: Low temperature (0-2°C) to control nitration regioselectivity and prevent over-nitration.

- Procedure:

- The aromatic compound (compound A) is dissolved in concentrated sulfuric acid, which acts as both solvent and catalyst.

- Nitric acid (65% w/w) is added dropwise at 0-2°C, maintaining the temperature to favor mono-nitration at the para position.

- The mixture is stirred and heated mildly (up to 35°C) for approximately 24-26 hours.

- Post-reaction, the mixture is poured into ice water, and the nitrated product (compound B) is extracted with ethyl acetate.

Data Summary:

| Step | Reagents & Ratios | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Nitration | Compound A: nitric acid = 10:7-9; Compound A: sulfuric acid = 1:5 | 0-2°C | 24-26h | ~94% | 98.2% |

Data Summary:

| Step | Reagents & Ratios | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Halogenation & Nitrile | Compound B: KMnO₄ = 1:2-5; Compound B: pyridine:water = 1:10:20-25 | 85-90°C | 23-26h | ~90-94% | 98.2% |

Note: The bromination at the 5-position is achieved via electrophilic substitution facilitated by the electron-withdrawing groups, with the nitrile acting as a directing group.

Esterification via Thionyl Chloride and Ethanol

Objective: Convert the nitrile-bearing intermediate into the target ester.

- Reactants: Compound C, thionyl chloride, ethanol.

- Conditions: Initial reaction at 60-65°C, followed by ethanol addition at 80-85°C.

- Procedure:

- Compound C is reacted with thionyl chloride (ratio 1:5) at 60-65°C for 3-5 hours, converting the acid to its acyl chloride.

- Excess thionyl chloride is removed under reduced pressure.

- Ethanol is added, and the mixture is heated at 80-85°C for 22-25 hours to form the ester.

Data Summary:

| Step | Reagents & Ratios | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Esterification | Compound C: thionyl chloride: ethanol = 1:5:10-15 | 60-65°C (initial), 80-85°C (final) | 3-5h (initial), 22-25h (final) | High (specific yields not provided but optimized for purity) | Purity >98% |

Summary of the Overall Synthetic Route

| Step | Key Reactions | Main Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| 1 | Nitration | 0-2°C, 24-26h | ~94% | Controlled nitration to prevent poly-nitration |

| 2 | Oxidation and halogenation | 85-90°C, 23-26h | 90-94% | Selective bromination and nitrile formation |

| 3 | Esterification | 60-85°C, total 25-30h | High | Conversion to ester with high purity |

Research Findings and Technical Notes

- Operational Simplicity: The process involves standard aromatic substitution reactions, with temperature control being critical for selectivity.

- Yield Optimization: Use of specific ratios of reactants and controlled reaction times enhances yield and purity.

- Environmental Considerations: The use of thionyl chloride and potassium permanganate necessitates proper waste management; alternative greener oxidants could be explored.

- Reproducibility: The patent examples demonstrate high reproducibility with yields exceeding 90% and purities above 98%.

Data Tables and Comparative Analysis

| Method Aspect | Patent Reference | Advantages | Limitations |

|---|---|---|---|

| Nitration | CN112574040B | High regioselectivity, controlled conditions | Long reaction time |

| Halogenation & Nitrile | CN111018740B | Short route, high yield | Requires careful control of oxidation conditions |

| Esterification | CN112574040A | High purity, operational simplicity | Use of hazardous reagents (thionyl chloride) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyano-4-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Hydrolysis: Aqueous acid or base solutions.

Major Products

Substitution: Formation of substituted benzoates.

Reduction: Formation of amine derivatives.

Hydrolysis: Formation of 5-bromo-2-cyano-4-nitrobenzoic acid.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyano-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent patterns and functional groups. Key derivatives from the Biopharmacule Speciality Chemicals catalog provide a basis for comparison:

| Compound Name (Ethyl Ester Derivatives) | Substituents/Functional Groups | Key Differences from Target Compound |

|---|---|---|

| Ethyl 4-nitrobenzoylacetate | Nitro (4-position), acetyloxy group | Lacks bromo and cyano groups; acetyloxy instead |

| Ethyl 4-nitrocinnamate | Nitro (4-position), cinnamate backbone | Extended conjugated system; no bromo/cyano groups |

| Ethyl 4-tert-butyl-3-iodobenzoate | Iodo (3-position), tert-butyl (4-position) | Bulky tert-butyl group; iodine vs. bromine |

| Ethyl 5-(trifluoromethoxy)indole-2-carboxylate | Trifluoromethoxy (indole backbone) | Heterocyclic indole ring; no nitro/cyano groups |

| Ethyl 4-nitrophenylacetate | Nitro (4-position), acetate chain | Simpler structure; lacks bromo and cyano groups |

Hydrogen Bonding and Crystallography

While direct crystallographic data for the target compound is unavailable, highlights the importance of hydrogen bonding in molecular aggregation.

Research Findings and Limitations

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro-group deshielding at δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (expected m/z ~ 299.98 for C₁₀H₇BrN₂O₄⁺) .

- X-ray Crystallography : Resolves crystal packing influenced by hydrogen-bonding networks (e.g., C=O⋯H interactions) .

Advanced Question: How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. For example:

- Torsional angles : Compare experimental data (e.g., C-C-O-C dihedral angles) with computational models (DFT/B3LYP) to identify deviations caused by crystal packing forces .

- Hydrogen-bonding networks : Graph-set analysis (e.g., Etter’s rules) identifies dominant interaction patterns (e.g., R₂²(8) motifs) that stabilize specific conformations .

Example :

In related nitroaromatic esters, SCXRD revealed that steric hindrance from the ethyl group distorts planar ring geometries, affecting reactivity .

Advanced Question: What strategies mitigate decomposition of this compound under acidic or thermal conditions?

Q. Methodological Answer :

- Acidic conditions : Stabilize via buffered solutions (pH 6–8) to prevent ester hydrolysis. Use trifluoroacetic acid (TFA) for controlled deprotection .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. Store at -20°C under desiccation to prolong shelf life .

Basic Question: How is this compound utilized in medicinal chemistry research?

Q. Methodological Answer :

- Enzyme inhibition : The nitro group acts as a Michael acceptor, covalently binding to cysteine residues in target enzymes (e.g., proteases) .

- Structure-activity relationships (SAR) : Modifications at position 2 (cyano group) improve selectivity for kinase targets. Compare with analogs like Ethyl 5-bromo-4-cyano-2-methylbenzoate to assess steric effects .

Advanced Question: How do environmental degradation pathways of this compound inform pollution remediation strategies?

Q. Methodological Answer :

- Photodegradation : UV-Vis studies show nitro-group reduction to amine under sunlight, forming less toxic byproducts. Use TiO₂ photocatalysts to accelerate this process .

- Microbial degradation : Pseudomonas spp. metabolize the ester moiety via hydrolytic pathways. Monitor via LC-MS/MS to track intermediate formation .

Comparative Analysis Table: this compound vs. Structural Analogs

| Compound Name | Key Functional Groups | Reactivity Differences | Applications |

|---|---|---|---|

| Ethyl 5-bromo-4-cyano-2-nitrobenzoate | Br (pos. 5), CN (pos. 4), NO₂ (pos. 2) | Higher electrophilicity at pos. 2 | Drug intermediates, Suzuki coupling |

| Mthis compound | Methyl ester vs. ethyl ester | Faster hydrolysis due to smaller ester group | Polymer crosslinking agents |

| Ethyl 5-chloro-2-cyano-4-nitrobenzoate | Cl instead of Br | Reduced steric hindrance, lower cost | Agricultural chemical precursors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.